molecular formula C14H19Cl3O2 B12611890 3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate CAS No. 648917-94-6

3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate

Cat. No.: B12611890
CAS No.: 648917-94-6
M. Wt: 325.7 g/mol
InChI Key: LUOJOARZKSUBTB-UHFFFAOYSA-N
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Description

3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate is a chemical compound that belongs to the class of monoterpenoids. It is an ester derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate typically involves the esterification of linalool with 3,4,4-trichlorobut-3-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of fragrances and flavors due to its pleasant scent.

Mechanism of Action

The mechanism of action of 3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antimicrobial properties may result from disrupting the cell membrane of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    3,7-dimethylocta-1,6-dien-3-yl acetate: An ester of linalool with acetic acid, commonly found in essential oils.

    3,7-dimethylocta-1,6-dien-3-yl propionate: An ester of linalool with propionic acid, used in fragrances and flavors.

Uniqueness

3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate is unique due to the presence of the trichlorobut-3-enoate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other linalool esters and contributes to its specific applications in research and industry.

Properties

CAS No.

648917-94-6

Molecular Formula

C14H19Cl3O2

Molecular Weight

325.7 g/mol

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C14H19Cl3O2/c1-5-14(4,8-6-7-10(2)3)19-12(18)9-11(15)13(16)17/h5,7H,1,6,8-9H2,2-4H3

InChI Key

LUOJOARZKSUBTB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)CC(=C(Cl)Cl)Cl)C

Origin of Product

United States

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